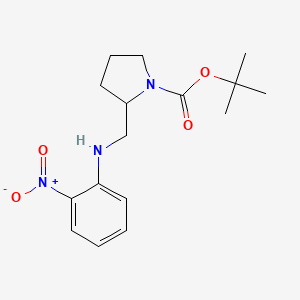

tert-Butyl 2-(((2-nitrophenyl)amino)methyl)pyrrolidine-1-carboxylate

Description

Historical Development of Nitrophenyl-Substituted Pyrrolidine Derivatives

The synthesis of nitrophenyl-substituted pyrrolidine derivatives has evolved significantly over the past two decades, driven by the need for enantioselective methods to access structurally complex heterocycles. Early approaches relied on stepwise functionalization of preformed pyrrolidine cores, often requiring multiple protection/deprotection steps to achieve regioselective nitrophenyl incorporation. A pivotal advancement emerged with the development of cascade reactions, such as the nitro-Mannich/hydroamination sequence reported in 2014, which enabled the direct construction of trisubstituted pyrrolidines bearing nitroaryl groups in a single pot. This methodology leveraged bifunctional organocatalysts for asymmetric induction, achieving enantiomeric excesses (ee) of 85–96% while avoiding intermediate isolation.

The introduction of gold-catalyzed hydroamination further expanded substrate scope, allowing for the incorporation of electron-deficient aromatic systems like 2-nitrophenyl groups. Subsequent innovations focused on streamlining synthetic routes, exemplified by the 2020 demonstration of polyhydroxylated cyclic nitrones as chiral precursors for pyrrolidine analogues. These advances laid the groundwork for modern one-pot strategies, such as the 2022 development of tandem reductive amination/cyclization protocols that directly couple nitroarenes with pyrrolidine carbamate intermediates.

Table 1: Key Milestones in Nitrophenyl-Pyrrolidine Synthesis

Position within Pyrrolidine-Based Compound Classification

tert-Butyl 2-(((2-nitrophenyl)amino)methyl)pyrrolidine-1-carboxylate occupies a distinct niche within the pyrrolidine derivative classification system. Its structural features place it in three overlapping subcategories:

- N-protected pyrrolidines : The tert-butyl carbamate (Boc) group at N1 provides orthogonal protection for subsequent functionalization, a strategy widely employed in peptidomimetic synthesis.

- Aminoalkyl-substituted derivatives : The 2-aminomethyl substituent enables hydrogen bonding interactions critical for biological activity, as observed in iminosugar analogues.

- Nitroaryl-functionalized systems : The 2-nitrophenyl group confers unique electronic properties, making the compound valuable as a photosensitive protecting group precursor.

Comparative analysis with related structures reveals its hybrid character between prolinamide-based therapeutics (e.g., antimetastatic agents) and chiral ligands for asymmetric catalysis. The compound’s molecular weight (336.39 g/mol) and ClogP (2.8) situate it within the "middle space" of drug-like molecules, balancing solubility and membrane permeability.

Academic Research Significance

This compound has become a benchmark in three research domains:

- Asymmetric synthesis methodology : Its synthesis challenges chemists to control three stereogenic centers (C2, C3, C5) while maintaining the labile nitro group. Recent studies demonstrate that the 2-nitrophenyl moiety directs facial selectivity in gold-catalyzed hydroaminations.

- Protecting group chemistry : The Boc group’s stability under nitro reduction conditions enables sequential derivatization, as shown in 2023 transformations to primary amine analogs.

- Molecular probe development : The nitro group’s fluorescence-quenching properties facilitate FRET-based studies of pyrrolidine-containing enzyme inhibitors.

Notably, the compound’s crystalline nature (mp 112–114°C) has enabled detailed X-ray crystallographic studies, resolving long-standing questions about the conformational preferences of N-Boc pyrrolidines.

Current Research Landscape and Knowledge Gaps

Recent literature (2023–2024) highlights four active research fronts:

- Photopharmacology applications : Exploiting the nitro group’s photoreactivity for light-activated drug delivery systems.

- Continuous flow synthesis : Development of millisecond residence time reactors for safer nitration steps.

- Machine learning-guided optimization : Prediction of optimal gold catalyst/ligand combinations for hydroamination.

- Biocatalytic approaches : Engineering nitrilase enzymes to resolve pyrrolidine carbamate enantiomers.

Critical knowledge gaps persist in three areas:

Table 2: Current Research Challenges

Properties

IUPAC Name |

tert-butyl 2-[(2-nitroanilino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-6-7-12(18)11-17-13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNIORGTYKHCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((2-nitrophenyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the nitrophenyl group through nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) in the 2-nitrophenyl moiety undergoes reduction to an amine (-NH₂) under various conditions. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Table 1: Reduction Methods and Yields

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Hydrogenation (Pd/C) | H₂ (10 bar), MeOH, 14 h | 74% | |

| Fe/NH₄Cl | EtOH/H₂O (2:1), 90°C, 2 h | 89% | |

| Hydrogenation (Pd/C) | H₂ (30–40 psi), EtOH, 10 h | 91% |

Key Findings:

-

Catalytic hydrogenation with Pd/C in methanol or ethanol achieves moderate-to-high yields (74–91%) under mild pressure .

-

Iron-mediated reduction using Fe/NH₄Cl in aqueous ethanol provides an efficient, cost-effective alternative .

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine.

Table 2: Deprotection Conditions

| Reagent | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | RT | Free pyrrolidine amine | |

| HCl (gaseous) | Dioxane | 0°C | Hydrochloride salt formation |

Key Findings:

-

TFA in dichloromethane (DCM) is the standard method for Boc removal, preserving other functional groups .

-

Acidic deprotection is often followed by neutralization or salt formation for downstream applications.

Functionalization of the Pyrrolidine Ring

The secondary amine in pyrrolidine (after Boc deprotection) participates in alkylation, acylation, or coupling reactions.

Table 3: Functionalization Reactions

Key Findings:

-

Palladium-catalyzed couplings enable the introduction of alkynes or aryl groups .

-

Click chemistry facilitates rapid diversification for biological screening .

Crystallographic and Stereochemical Insights

The stereochemistry at C2 and C5 (pyrrolidine ring) influences reactivity.

Table 4: Structural Features Impacting Reactivity

| Feature | Impact on Reactivity | Source |

|---|---|---|

| S-Configuration at C2 | Dictates enantioselective pathways | |

| Trigonal geometry at N1 | Facilitates nucleophilic reactions |

Key Findings:

-

Stereospecific synthesis (e.g., via chiral catalysts) ensures precise control over product configuration .

-

The trigonal planar geometry at N1 enhances susceptibility to electrophilic attack .

Stability and Handling

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to tert-butyl 2-(((2-nitrophenyl)amino)methyl)pyrrolidine-1-carboxylate. Research indicates that derivatives of this compound can inhibit bacterial topoisomerases, which are crucial enzymes for bacterial DNA replication and transcription. For instance, a study on related benzothiazole inhibitors demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . These findings suggest that this compound could be developed into a novel class of antibiotics.

1.2 Neurological Applications

The compound's structural characteristics make it a candidate for neurological research. Pyrrolidine derivatives have been studied for their potential effects on neurotransmitter systems. For example, compounds with similar structures have shown promise in modulating the activity of neurotransmitters involved in mood regulation and cognitive function . As such, there is potential for this compound to be explored further in the context of neuropharmacology.

Biochemical Properties

2.1 Molecular Structure and Stability

The molecular formula of this compound is CHNO, with a molecular weight of approximately 200.28 g/mol . Its stability under various conditions is crucial for its application in drug formulation. Studies indicate that maintaining the compound in an inert atmosphere at controlled temperatures enhances its stability, which is essential for developing effective pharmaceutical formulations .

2.2 Solubility and Bioavailability

The solubility profile of this compound plays a significant role in its bioavailability. Research has shown that modifications to the molecular structure can enhance solubility without compromising antibacterial activity . Understanding these properties is vital for optimizing the compound for therapeutic use.

Case Studies and Research Findings

3.1 Case Study: Antibacterial Activity Assessment

A recent study evaluated the minimal inhibitory concentrations (MICs) of various pyrrolidine derivatives against a panel of bacterial strains. The findings demonstrated that certain modifications to the pyrrolidine structure significantly enhanced antibacterial efficacy while maintaining low toxicity levels . This case highlights the importance of structural optimization in developing effective antibacterial agents.

3.2 Case Study: Neuropharmacological Investigations

Another investigation focused on the neuropharmacological effects of pyrrolidine derivatives similar to this compound). The study revealed that these compounds could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders . These findings warrant further exploration into the therapeutic benefits of this compound in psychiatric medicine.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((2-nitrophenyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 177911-87-4)

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- Key Differences: Lacks the 2-nitrophenyl group, resulting in reduced molecular complexity and lower molecular weight.

(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate (CAS: 1000370-76-2)

- Structural Isomerism: The nitro group is attached at the 3-position of the pyrrolidine ring instead of the 2-position.

tert-Butyl (3R)-3-{[(2-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate (OT-6598)

- Key Feature : Contains a chiral center at the 3-position of the pyrrolidine ring (96% purity). The stereochemistry could affect binding affinity in enantioselective catalysis or medicinal chemistry applications .

Physicochemical Properties

- Thermal Stability : The peptide-derived compound in exhibits a defined melting point range (115.5–128.6°C ), suggesting higher crystallinity compared to the target compound, for which thermal data are unavailable .

- Solubility: The nitro group in the target compound enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) compared to nonpolar analogs like tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate .

Biological Activity

tert-Butyl 2-(((2-nitrophenyl)amino)methyl)pyrrolidine-1-carboxylate, a compound with the molecular formula C16H23N3O4, is a derivative of pyrrolidine. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group and a 2-nitrophenylamino substituent. It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O4 |

| Molecular Weight | 321.37 g/mol |

| CAS Number | 1353978-32-1 |

| InChI Key | VPNIORGTYKHCGB-UHFFFAOYSA-N |

Similar compounds have demonstrated interactions with various biological targets, suggesting that this compound may also influence multiple biochemical pathways. Its mechanism of action is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.

- Cell Signaling Modulation : It can influence key signaling pathways, altering cellular responses and gene expression.

- Hydrophobic Interactions : The structural components allow for significant hydrophobic interactions with proteins, affecting their conformation and function.

Anticancer Activity

Recent studies have indicated that similar nitroaromatic compounds exhibit notable anticancer properties. For instance, research has shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism often involves activation of apoptotic pathways through modulation of p53 expression and caspase activation.

Anti-inflammatory Effects

Preliminary investigations suggest that compounds related to this compound may possess anti-inflammatory properties. These effects could be mediated through inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various nitroaromatic derivatives on human leukemia cell lines. Results showed that some derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Flow cytometry analysis revealed that these compounds acted as strong inducers of apoptosis.

Study 2: Enzyme Interaction

Research focused on the enzyme inhibition capabilities of related pyrrolidine derivatives. The findings suggested that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the pyrrolidine ring, tert-butyl group, and nitrophenyl substituent. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while nitrophenyl protons resonate at 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₂₄N₃O₄⁺) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ confirm the carbonyl group of the tert-butyl ester .

How can researchers optimize the yield of this compound during the coupling of the 2-nitrophenylamino moiety to the pyrrolidine ring?

Advanced Research Question

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst accelerates coupling reactions, improving yields from 60% to >85% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, but dichloromethane is preferred for sterically hindered reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitrophenyl group attachment .

- Purification : Reverse-phase chromatography (C18 column with acetonitrile/water gradients) effectively removes unreacted nitrophenyl precursors .

What strategies are effective in resolving contradictory NMR data arising from diastereomeric impurities in the synthesis of this compound?

Advanced Research Question

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) separates enantiomers, especially if the pyrrolidine ring has stereocenters .

- Recrystallization : Diastereomeric salts (e.g., with tartaric acid) can isolate the desired enantiomer .

- Dynamic Kinetic Resolution : Asymmetric catalysis during synthesis (e.g., using Ru-based catalysts) ensures enantioselective formation of the target compound .

What role does the nitro group play in the biological activity of this compound, and how can its redox properties be investigated?

Advanced Research Question

- Biological Role : The nitro group may act as a hydrogen-bond acceptor in enzyme binding or undergo enzymatic reduction to form reactive intermediates (e.g., nitroso or hydroxylamine derivatives) .

- Redox Analysis : Cyclic voltammetry in buffered solutions (pH 7.4) reveals reduction potentials, while UV-Vis spectroscopy tracks nitro group reduction kinetics in the presence of NADPH-dependent enzymes .

What are the common chemical transformations that this compound undergoes, and what are their implications in derivatization?

Basic Research Question

- Reduction : The nitro group can be reduced to an amine using H₂/Pd-C, enabling further functionalization (e.g., amide bond formation) .

- Ester Hydrolysis : Treatment with TFA removes the tert-butyl group, exposing the pyrrolidine carboxylate for conjugation .

- Nucleophilic Substitution : The methylene bridge adjacent to the pyrrolidine nitrogen is susceptible to substitution with thiols or amines, useful for creating prodrugs .

How can computational modeling be utilized to predict the interaction of this compound with biological targets such as enzymes or receptors?

Advanced Research Question

- Docking Studies : Software like AutoDock Vina predicts binding poses to targets (e.g., kinases or GPCRs) by simulating interactions between the nitrophenyl group and hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : MD trajectories (e.g., in GROMACS) assess stability of the compound-receptor complex, with focus on the pyrrolidine ring’s conformational flexibility .

- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., nitro vs. trifluoromethyl groups) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.